

Structural activity relationship of diarylurea TNNI3K inhibitors

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Compound of Interest					
Compound Name:	GSK329				
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An In-depth Technical Guide on the Structural Activity Relationship of Diarylurea TNNI3K Inhibitors

Introduction to TNNI3K and its Role in Cardiac Disease

Troponin I-interacting kinase (TNNI3K), a cardiac-specific serine/threonine kinase, has emerged as a significant molecular target for the treatment of various cardiovascular diseases. [1][2] Encoded by a gene on human chromosome 1, TNNI3K is predominantly expressed in cardiomyocytes.[3] Elevated levels and increased activity of TNNI3K are associated with pathological cardiac conditions, including cardiac hypertrophy, fibrosis, and increased injury following ischemia/reperfusion (I/R).[1][3] Studies have shown that TNNI3K-mediated injury involves the overproduction of mitochondrial reactive oxygen species (mROS) and is partly dependent on the activation of p38 mitogen-activated protein kinase (MAPK).[1][4][5] Consequently, the inhibition of TNNI3K presents a promising, cardiac-specific therapeutic strategy to mitigate myocardial injury and adverse remodeling.[1][5]

The Diarylurea Scaffold for TNNI3K Inhibition

The diarylurea motif is a well-established scaffold in kinase inhibitor design. The development of diarylurea inhibitors for TNNI3K began with the observation that the multi-kinase inhibitor sorafenib, a diarylurea derivative, showed reasonable potency against TNNI3K with a Kd of 280 nM and an IC50 of 100 nM.[6] This provided a critical starting point for a structure-based



drug design campaign aimed at developing potent and selective TNNI3K inhibitors.[6][7] The primary challenge was to engineer selectivity against other structurally related kinases, such as VEGFR2, p38 α , and B-Raf, to minimize off-target effects.[7][8]

Structural Activity Relationship (SAR) of Diarylurea TNNI3K Inhibitors

A systematic SAR exploration led to the optimization of the diarylurea scaffold, culminating in the discovery of potent and selective tool compounds. The core strategy involved modifying specific regions of the lead compound, sorafenib, to enhance interactions with TNNI3K while disrupting interactions with off-target kinases.[6][7]

Key findings from these SAR studies include:

- Picolinamide Moiety: The picolinamide group of sorafenib, which binds to the DFG-out conformation of VEGFR2 and B-Raf, was a key area for modification to improve selectivity.
- "Head" and "Tail" Groups: Modifications to the aromatic rings on either side of the central urea linkage were crucial for optimizing potency and pharmacokinetic properties.
- Selectivity Pockets: Capitalizing on differences in the amino acid residues within the kinase ATP-binding pockets of TNNI3K versus off-target kinases allowed for the rational design of selective inhibitors.[7][8]

This structured approach led to the development of compound 47 (**GSK329**), a potent TNNI3K inhibitor with desirable pharmacokinetic properties and significant selectivity over VEGFR2, p38α, and B-Raf.[6][7]

Quantitative Data of TNNI3K Inhibitors

The following tables summarize the potency and selectivity data for key TNNI3K inhibitors discussed in the literature.



Compound	TNNI3K IC50 (nM)	Selectivity vs. B-Raf	Selectivity vs. p38α	Selectivity vs. VEGFR2	Reference
Sorafenib (1)	100	-	-	-	[6]
GSK329 (47)	10	>200-fold	80-fold	40-fold	[3][6][7]
GSK854	<10	>100-fold over 96% of tested kinases	-	-	[3][4]
GSK114	25	40-fold	-	-	[3]

Table 1: Potency and Selectivity of Key TNNI3K Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the discovery and validation of novel TNNI3K inhibitors. Below are summaries of key experimental protocols.

TNNI3K In Vitro Autophosphorylation Assay

This assay is used to determine the kinase function of TNNI3K and the inhibitory effect of compounds.[9]

- Cell Culture and Transfection: HEK293A cells are cultured and transfected with plasmids expressing FLAG-tagged TNNI3K variants. A kinase-dead (KD) mutant (e.g., K490R) serves as a negative control.[9]
- Cell Lysis: After 24-48 hours, cells are lysed in a buffer containing protease and phosphatase inhibitors.
- Western Blotting: Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Detection: The membrane is probed with primary antibodies against the FLAG-tag (to detect total TNNI3K expression) and phospho-tyrosine (to detect autophosphorylation). A loading control like GAPDH is also used.[9]



 Analysis: The ratio of phosphorylated TNNI3K to total TNNI3K is quantified to determine kinase activity. The assay is repeated with varying concentrations of inhibitor to determine IC50 values.

In Vivo Ischemia/Reperfusion (I/R) Model

This animal model is used to evaluate the cardioprotective effects of TNNI3K inhibitors.[3][4]

- Animal Model: Wild-type mice (e.g., C57BL/6) are anesthetized and ventilated.[3][4]
- Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture for a defined period (e.g., 30-40 minutes) to induce ischemia.[4]
- Reperfusion and Treatment: The ligature is released to allow reperfusion. TNNI3K inhibitors (e.g., **GSK329**, GSK854) or a vehicle control are administered, typically via intraperitoneal injection, at the onset of reperfusion.[3][4]
- Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), the heart is excised.
 The coronary artery is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk (AAR). The heart is then sliced and incubated with triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue.
- Data Analysis: The infarct size is expressed as a percentage of the AAR.[3]

Synthesis of Diarylurea Derivatives

The general synthesis of diarylurea compounds involves the reaction of an aniline derivative with an isocyanate or a carbamoyl chloride equivalent.[10][11]

- Intermediate Synthesis: Substituted anilines and isocyanates are prepared through multistep organic synthesis routes, often starting from commercially available materials like fluorobenzonitriles.[10]
- Urea Formation: The key step is the coupling of the appropriately substituted aniline with a corresponding isocyanate in an aprotic solvent like THF or DCM.



- Purification: The final product is purified using techniques such as column chromatography and recrystallization.
- Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like 1H-NMR, Mass Spectrometry (MS), and sometimes 13C-NMR and IR spectroscopy.[10][11][12]

Visualizations: Pathways and Workflows TNNI3K Signaling Pathway in Cardiac Injury

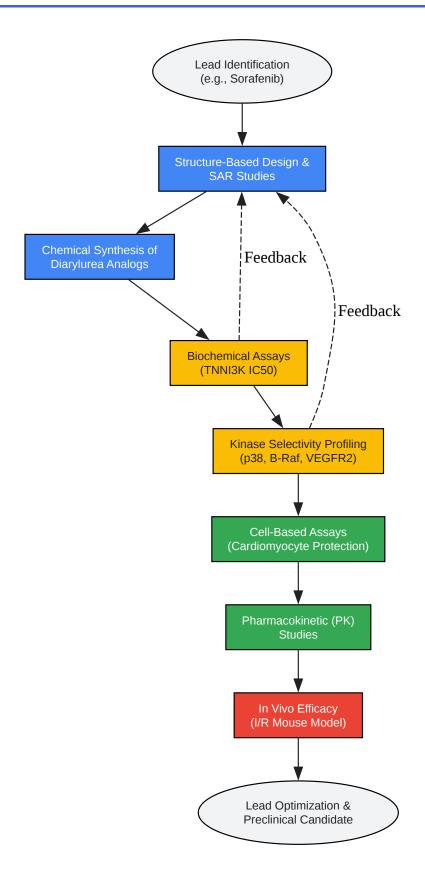


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Caption: TNNI3K signaling cascade in response to cardiac ischemia/reperfusion injury.

Experimental Workflow for TNNI3K Inhibitor Development



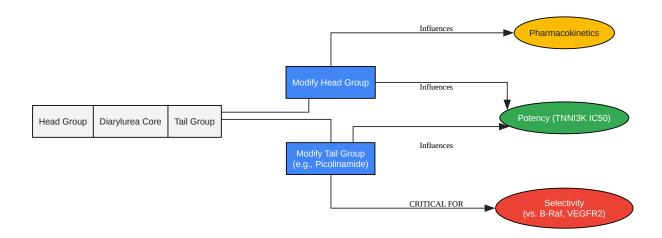


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Caption: A typical drug discovery workflow for developing novel TNNI3K inhibitors.



SAR Logic for Diarylurea TNNI3K Inhibitors



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Caption: Logical relationship between diarylurea scaffold modifications and biological outcomes.

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